1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
CAS No.:
Cat. No.: VC20144858
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO2 |
|---|---|
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | 1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C10H12BrNO2/c1-12-6-7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5,12H,2-3,6H2,1H3 |
| Standard InChI Key | KKRVWTYZCOOIGW-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CC2=C(C=C1Br)OCCO2 |
Introduction
IUPAC Name and Molecular Formula
The compound is formally named 1-(7-Bromo-2,3-dihydrobenzo[b] dioxin-6-yl)-N-methylmethanamine. Its molecular formula is C10H12BrNO2, with a molecular weight of approximately 258.11 g/mol.
Structural Features
The compound contains:
-
An N-methylmethanamine functional group attached to the benzodioxin ring.
The bromine atom at position 7 introduces significant electrophilic properties to the aromatic system. The dioxin ring contributes to its heterocyclic nature, while the amine group enhances its reactivity in organic synthesis.
General Synthesis
The synthesis of this compound typically involves:
-
Bromination of a precursor benzo[b] dioxin derivative at the 7-position.
-
Alkylation or reductive amination to introduce the N-methylmethanamine group.
Derivatives
Similar compounds with modifications at the bromine or amine positions have been studied for their biological activity. For instance:
-
Substitution of bromine with other halogens or functional groups alters its electronic properties.
-
Modifications to the amine group (e.g., replacing methyl with ethyl) can influence solubility and pharmacokinetics.
Pharmaceutical Research
This compound's structure suggests potential applications in drug discovery:
-
The bromine atom enhances binding affinity in biological systems due to halogen bonding.
-
The amine group may act as a hydrogen bond donor/acceptor in enzyme inhibition studies.
Material Science
Heterocyclic compounds like this one are often explored for their electronic properties in materials science, including:
-
Organic semiconductors.
-
Photovoltaic materials.
Toxicity
Given the presence of bromine and an amine group, careful assessment of toxicity is essential during drug development or material applications.
Related Compounds for Comparison
To contextualize its properties, here is a comparison with related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume